N1-(4-chlorobenzyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide
CAS No.: 941933-22-8
Cat. No.: VC4953339
Molecular Formula: C23H29ClN4O2
Molecular Weight: 428.96
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941933-22-8 |
|---|---|
| Molecular Formula | C23H29ClN4O2 |
| Molecular Weight | 428.96 |
| IUPAC Name | N-[(4-chlorophenyl)methyl]-N'-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]oxamide |
| Standard InChI | InChI=1S/C23H29ClN4O2/c1-27(2)20-11-7-18(8-12-20)21(28-13-3-4-14-28)16-26-23(30)22(29)25-15-17-5-9-19(24)10-6-17/h5-12,21H,3-4,13-16H2,1-2H3,(H,25,29)(H,26,30) |
| Standard InChI Key | VNVTYFWYPCNWHB-UHFFFAOYSA-N |
| SMILES | CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)N3CCCC3 |
Introduction
N1-(4-chlorobenzyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a synthetic organic compound with a complex molecular structure. It belongs to the class of oxalamides, which are derivatives of oxalic acid, and is characterized by its aromatic and heterocyclic components. The compound's CAS number is 941933-22-8, and its molecular formula is C23H29ClN4O2, with a molecular weight of 429.0 g/mol .
Synthesis and Reactions
The synthesis of N1-(4-chlorobenzyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide typically involves multiple steps under controlled conditions to ensure high yields and purity. The reactions are conducted using specific solvents and temperature control to avoid side reactions and degradation of sensitive functional groups.
Mechanism of Action and Potential Applications
The compound's mechanism of action involves interaction with biological targets, potentially modulating their activity by inhibiting or activating specific biochemical pathways. This could influence cellular functions, depending on the biological context. While specific applications are not widely documented, compounds with similar structures are often explored for their pharmacological properties, including potential anticancer activities.
Research Findings and Future Directions
Research on N1-(4-chlorobenzyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is limited, but its structural similarity to other compounds with therapeutic potential suggests it could be a candidate for further investigation in drug design and development. Future studies should focus on elucidating its biological activity and exploring its potential applications in medicine.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume